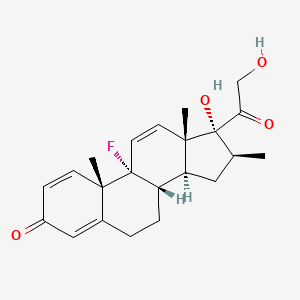
11,12-Dehydroxy-Betamethasone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,12-Dehydroxy-Betamethasone is a synthetic glucocorticoid, a class of corticosteroids that are used for their potent anti-inflammatory and immunosuppressive properties. This compound is a derivative of betamethasone, which is widely used in the treatment of various inflammatory and autoimmune conditions. The structural modifications in this compound enhance its pharmacological profile, making it a valuable compound in both clinical and research settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11,12-Dehydroxy-Betamethasone typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Oxidation: Introduction of hydroxyl groups at specific positions.
Reduction: Selective reduction of double bonds.
Substitution: Introduction of fluorine atoms to enhance activity.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Use of organic solvents: To facilitate reactions and purifications.
Temperature control: To maintain reaction kinetics.
Catalysts: To enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 11,12-Dehydroxy-Betamethasone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of hydrogen atoms with halogens or other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents (e.g., fluorine gas).
Major Products:
Oxidation products: Ketones and aldehydes.
Reduction products: Saturated hydrocarbons.
Substitution products: Halogenated steroids.
Wissenschaftliche Forschungsanwendungen
11,12-Dehydroxy-Betamethasone has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical methods.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential in treating inflammatory and autoimmune diseases.
Industry: Used in the formulation of pharmaceutical products.
Wirkmechanismus
The mechanism of action of 11,12-Dehydroxy-Betamethasone involves binding to glucocorticoid receptors, leading to:
Inhibition of inflammatory pathways: By suppressing the activity of nuclear factor-kappa B (NF-κB) and other transcription factors.
Reduction of cytokine production: By inhibiting phospholipase A2 and decreasing the formation of arachidonic acid derivatives.
Promotion of anti-inflammatory genes: Such as interleukin-10
Vergleich Mit ähnlichen Verbindungen
Betamethasone: The parent compound with similar anti-inflammatory properties.
Dexamethasone: Another glucocorticoid with a slightly different structure.
Prednisone: A commonly used corticosteroid with a different pharmacokinetic profile.
Uniqueness: 11,12-Dehydroxy-Betamethasone is unique due to its specific structural modifications, which enhance its potency and reduce side effects compared to other glucocorticoids .
Eigenschaften
Molekularformel |
C22H27FO4 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
(8S,9R,10S,13S,14S,16S,17R)-9-fluoro-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H27FO4/c1-13-10-17-16-5-4-14-11-15(25)6-7-19(14,2)21(16,23)9-8-20(17,3)22(13,27)18(26)12-24/h6-9,11,13,16-17,24,27H,4-5,10,12H2,1-3H3/t13-,16-,17-,19-,20-,21+,22-/m0/s1 |
InChI-Schlüssel |
OETCKCTXJGBGQR-IVSIGIPOSA-N |
Isomerische SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C=C[C@@]2([C@]1(C(=O)CO)O)C)F)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C=CC2(C1(C(=O)CO)O)C)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,5-A]pyridin-5-ylboronic acid](/img/structure/B13441527.png)
![(5S,7R)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13441529.png)
![4-[[4-(Acetyloxy)-3-bromophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13441539.png)
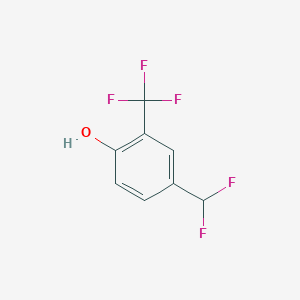
![5-hydroxy-6-methyl-3-(4-methylphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13441558.png)
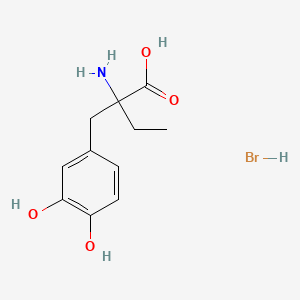
![(2R,3S,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(2S,3R,4R,5R)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13441573.png)
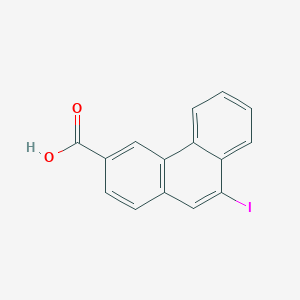

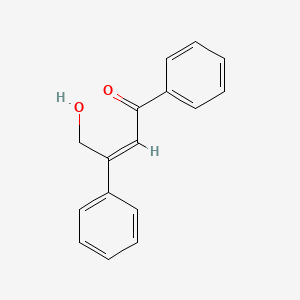
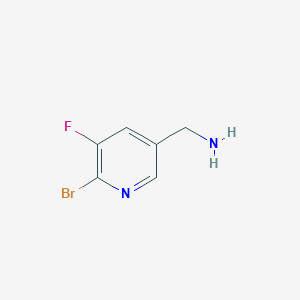
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid](/img/structure/B13441594.png)


